2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide
Description
2-((3-(4-Methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class. Its core structure consists of a pyrimidine fused to an indole moiety, with a 4-methoxyphenyl substituent at position 3, a thioether-linked acetamide group at position 2, and a phenethylamine side chain (Fig. 1). The compound’s design leverages the pyrimidoindole scaffold’s proven versatility in medicinal chemistry, particularly in targeting Toll-Like Receptor 4 (TLR4), as observed in related analogs .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-34-20-13-11-19(12-14-20)31-26(33)25-24(21-9-5-6-10-22(21)29-25)30-27(31)35-17-23(32)28-16-15-18-7-3-2-4-8-18/h2-14,29H,15-17H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOZJZCPTIIYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and therapeutic potential.
Chemical Structure and Properties
This compound features a pyrimido-indole core with a methoxyphenyl substituent and a thioether linkage. Its molecular formula is , with a molecular weight of approximately g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating processes related to inflammation and cancer progression.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and myeloperoxidase (MPO), which are implicated in neurodegenerative diseases and inflammatory disorders respectively. For instance, compounds derived from pyrimidine structures have demonstrated selective inhibition of AChE, suggesting that this compound may also possess similar properties .
Antiviral Properties
Research into N-heterocycles has revealed their promise as antiviral agents. The biological activity often correlates with the presence of specific substituents that enhance binding affinity to viral targets. Although direct studies on this compound's antiviral effects are sparse, the structural characteristics imply potential efficacy against viral infections .
Data Summary
The following table summarizes key findings related to the biological activity of structurally similar compounds:
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | AChE | 0.44 | Selective inhibition |
| Compound B | MPO | 0.72 | Inhibition in inflammatory models |
| Compound C | HCT116 (cancer line) | 0.39 | Anticancer activity |
| Compound D | MCF-7 (cancer line) | 0.46 | Anticancer activity |
Case Studies
- Neuroprotective Effects : A study evaluated a series of pyrimidine derivatives for neuroprotective effects in PC12 cells, demonstrating low toxicity and significant protective action against oxidative stress.
- Inflammatory Models : Another study highlighted the use of similar thioether-containing compounds in reducing inflammation markers in LPS-stimulated macrophages, suggesting a potential therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Substituents at Position 3
- Target Compound : 3-(4-Methoxyphenyl) group. The methoxy substituent provides electron-donating effects, which may enhance π-π stacking or hydrogen bonding in receptor interactions .
- Compound 42 (): 3-Phenyl.
- Compound 3c (): 3-(2-Methoxy-4-morpholinophenyl). Incorporates a morpholine ring, increasing solubility but introducing steric bulk that may affect binding .
Acetamide Side Chain (Position 2)
- Target Compound : N-Phenethyl. The phenethyl group balances hydrophobicity and aromaticity, favoring membrane permeability and sustained receptor engagement .
- Compound 42 (): N-Cyclohexyl.
- Compound 537667-86-0 () : N-(4-Methylphenyl). The methylphenyl group offers moderate hydrophobicity but may reduce conformational flexibility compared to phenethyl .
- Compound 537667-98-4 () : N-(4-Trifluoromethoxyphenyl). The trifluoromethoxy group introduces strong electron-withdrawing effects, which could alter binding kinetics or metabolic stability .
Indole Ring Modifications
- Compound 34 () : 8-Octanamide substitution. The long alkyl chain may enhance lipid bilayer interaction but reduce aqueous solubility .
- Compound 536706-70-4 () : 3-(3-Methoxyphenyl) and N-(4-Ethylphenyl). Ethylphenyl provides steric bulk, while the meta-methoxy group may shift electronic effects compared to the target compound’s para-methoxy .
Pharmacological Activity
- TLR4 Selectivity : Compounds 42 and 43 () show selective TLR4 binding, with N-cyclohexyl derivatives exhibiting higher potency than N-alkyl variants. The target compound’s phenethyl group may mimic cyclohexyl’s hydrophobic interactions while improving oral bioavailability .
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., ’s compounds 32–34) is common for pyrimidoindoles, suggesting the target compound could be synthesized via similar routes with phenethylamine as the nucleophile .
Comparative Data Table
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 4-methoxyphenyl group in the target compound likely improves receptor binding compared to non-substituted phenyl analogs (e.g., ’s Compound 42). The phenethyl side chain may offer pharmacokinetic advantages over cyclohexyl or methylphenyl groups .
- Synthetic Challenges : Introducing the phenethyl group requires precise coupling conditions to avoid byproducts, as seen in ’s use of HATU and triethylamine for amide bond formation .
- Unresolved Questions : Direct TLR4 binding data for the target compound is lacking; further assays are needed to confirm activity. Comparative studies with ’s ethylphenyl analog could clarify substituent size effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
